Specific Scientific Field: This application falls under the field of Immunology and Infectious Diseases .
Summary of the Application: GSK2656157, a PERK inhibitor, has been found to alleviate pyroptosis of macrophages induced by Mycobacterium Bacillus Calmette–Guerin (BCG) infection . This is particularly relevant in the context of Tuberculosis (TB), a chronic respiratory infectious disease caused by Mycobacterium tuberculosis (Mtb) .
Methods of Application or Experimental Procedures: In the study, BCG infection resulted in high expression of pro-caspase-1, caspase-1 p20, GSDMD-N, and p-PERK in the THP-1 macrophage, which was downregulated with the pre-treatment of GSK2656157 .
Results or Outcomes: GSK2656157 inhibited the secretion of IL-1β and IL-18, cell content release, and cell membrane rupture, as well as the decline in cell viability induced by BCG infection . It also reduced fibrous tissue hyperplasia, inflammatory infiltration, and the bacterial load in the lung tissue of C57BL/6J mice infected with BCG .
Specific Scientific Field: This application falls under the field of Oncology .
Summary of the Application: GSK2656157 is a selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which has demonstrated tumor growth inhibition in a human tumor xenograft in mice .
Results or Outcomes: The study reported that GSK2656157 inhibited PERK activation in cells and demonstrated tumor growth inhibition in a human tumor xenograft in mice .
Specific Scientific Field: This application falls under the field of Neurology .
Results or Outcomes: This suggests that the effects of GSK2656157 may be more complex than initially thought .
Specific Scientific Field: This application falls under the field of Endocrinology .
Results or Outcomes: The study reported that GSK2656157 can regulate insulin biosynthesis and secretion . This suggests that GSK2656157 may have potential therapeutic applications in diabetes .
Specific Scientific Field: This application falls under the field of Cell Biology .
Specific Scientific Field: This application falls under the field of Pharmacology .
Results or Outcomes: The study reported that the medicinal chemistry optimization culminated in the discovery of the PERK inhibitor GSK2656157 . This suggests that GSK2656157 may have potential therapeutic applications in pharmacokinetics .
GSK2656157 is a selective small molecule inhibitor targeting the eukaryotic initiation factor 2-alpha kinase 3, also known as PERK. This compound was developed as part of a medicinal chemistry optimization program aimed at enhancing the pharmacokinetic properties and specificity of earlier inhibitors, such as GSK2606414. GSK2656157 demonstrates high potency with an IC50 value of approximately 0.9 nanomolar against PERK, while exhibiting minimal activity against a broad panel of other kinases, making it a first-in-class therapeutic candidate for conditions associated with endoplasmic reticulum stress and the unfolded protein response (UPR) .
GSK2656157 functions primarily through ATP-competitive inhibition of PERK. The mechanism involves binding to the ATP-binding pocket of the kinase, which prevents the phosphorylation of downstream substrates such as eIF2α. This inhibition leads to reduced expression of ATF4 and CHOP, critical regulators in the UPR pathway. In cellular assays, GSK2656157 effectively blocks PERK autophosphorylation and subsequent signaling cascades induced by stress stimuli .
GSK2656157 has been shown to inhibit PERK activity in various cell lines under conditions that induce endoplasmic reticulum stress. This inhibition results in decreased phosphorylation of eIF2α and downregulation of pro-apoptotic signals associated with UPR activation. Additionally, GSK2656157 has demonstrated protective effects against cell death induced by inflammatory stimuli, such as bacterial infections, by alleviating pyroptosis in macrophage models . The compound's ability to modulate inflammatory responses further highlights its potential therapeutic applications in cancer and other diseases characterized by chronic inflammation and stress responses .
GSK2656157 is being investigated for its potential applications in oncology, particularly in tumors that exploit the UPR for survival under stress conditions such as hypoxia or nutrient deprivation. By inhibiting PERK, GSK2656157 may enhance the efficacy of conventional therapies by promoting apoptosis in cancer cells that rely on UPR signaling for growth and adaptation . Additionally, its anti-inflammatory properties suggest potential uses in treating diseases characterized by excessive inflammatory responses, such as autoimmune disorders and chronic infections .
Studies have demonstrated that GSK2656157 can interact with various cellular pathways beyond PERK inhibition. Notably, it has been shown to inhibit RIPK1-dependent cell death mechanisms in response to tumor necrosis factor signaling. This dual activity raises important considerations for its use in therapeutic contexts where both PERK inhibition and modulation of inflammatory pathways are beneficial . Interaction studies indicate that GSK2656157 can effectively outcompete other ATP-competitive inhibitors within specific cellular environments, suggesting a unique position within the landscape of kinase inhibitors .
Several compounds share similarities with GSK2656157 in terms of their mechanism of action or target specificity:
Uniqueness: GSK2656157 stands out due to its high selectivity for PERK compared to these similar compounds. Its potent inhibition profile allows for effective modulation of UPR without significantly affecting other kinases, which is crucial for minimizing off-target effects in therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₁FN₆O |
Molecular Weight (Da) | 416.45 |
IUPAC Name | 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone |
CAS Number | 1337532-29-2 |
Chemical Class | Pyrrolopyrimidinamine |
Core Scaffold | 4-Fluoroindoline with pyrrolopyrimidine |
Key Functional Groups | Pyrrolopyrimidine, 4-fluoroindoline, pyridylacetamide, amine |
Stereochemistry | No stereogenic centers |
InChI Key | PRWSIEBRGXYXAJ-UHFFFAOYSA-N |
The structural design of GSK2656157 reflects a systematic medicinal chemistry optimization strategy focused on decreasing molecular lipophilicity while maintaining potent kinase inhibitory activity [4]. The incorporation of the 6-methylpyridyl acetamide moiety in place of the phenyl acetamide found in earlier analogues was specifically designed to reduce the calculated logarithm of the partition coefficient and improve physicochemical properties [4]. The 4-fluorine substitution on the indoline ring was implemented as a proven strategy to enhance compound permeability and pharmacokinetics while minimizing potential impacts on binding affinity [4].
High-resolution X-ray crystallographic analysis of the protein kinase R-like endoplasmic reticulum kinase–GSK2656157 complex has provided detailed structural insights into the molecular basis of inhibitor binding and selectivity [9] [4]. The crystal structure was deposited in the Protein Data Bank with the identifier 4M7I, representing GSK2656157 bound to protein kinase R-like endoplasmic reticulum kinase at a resolution of 2.34 Ångströms [9]. The crystallographic data was deposited on August 12, 2013, and subsequently released for public access on September 3, 2014 [9].
The crystal structure reveals that GSK2656157 binds in the kinase adenosine triphosphate pocket in an identical fashion to that previously described for the structurally related inhibitor GSK2606414 [4]. This binding mode confirms the adenosine triphosphate-competitive nature of inhibition exhibited by GSK2656157 [1] [2]. The structural analysis demonstrates that the compound occupies the active site of the kinase domain in a manner consistent with classical adenosine triphosphate-competitive inhibitors [4].
A particularly noteworthy feature revealed by the crystallographic analysis is the specific interaction between the 4-fluorine substituent of the indoline ring and valine 606 residue in the protein kinase P-loop [4]. The crystal structure shows that the fluorine atom is directed toward the methyl groups of valine 606, suggesting a favorable lipophilic interaction that contributes to the enhanced binding affinity observed for 4-fluoroindoline analogues [4]. This fluorine-protein interaction represents a subtle but energetically significant contributor to the overall binding energy and explains the general trend of increased biochemical activity observed for compounds containing the 4-fluoroindoline modification [4].
Table 2: X-ray Crystallography Studies of Protein Kinase R-like Endoplasmic Reticulum Kinase–GSK2656157 Complexes
Parameter | Value |
---|---|
PDB ID | 4M7I |
Resolution (Å) | 2.34 |
Crystal Structure Description | GSK2656157 Bound to PERK (R587-R1092, delete A660-T867) |
Binding Mode | ATP-competitive binding in kinase active site |
Key Interactions | Identical fashion to GSK2606414, fluorine directed toward Val606 |
Fluorine-Protein Interaction | Fluorine atom directed toward methyl groups of valine 606 in P-loop |
ATP Binding Site Occupation | Binds in kinase ATP pocket |
Deposition Date | 2013-08-12 |
Release Date | 2014-09-03 |
The crystallographic data supports the hypothesis that fluorine substitution at the indoline 4-position provides energetic gains through nonpolar carbon-hydrogen bond interactions rather than classical polar interactions [4]. This structural insight has important implications for understanding the structure-activity relationships of pyrrolopyrimidinamine-based kinase inhibitors and provides a rational foundation for future drug design efforts [4].
Comparative structural analysis with other kinase structures has revealed important insights into the selectivity profile of GSK2656157 [10]. Molecular modeling studies have shown that the binding sites of protein kinase R-like endoplasmic reticulum kinase and receptor-interacting protein kinase 1 share significant structural similarity, with a root mean square deviation of 1.9 Ångströms for carbon-alpha atoms [10]. This structural similarity explains the observed dual inhibitory activity of GSK2656157 against both kinases [7] [10].
The physicochemical properties of GSK2656157 have been extensively characterized and represent a significant improvement over earlier kinase inhibitors in this chemical series [4] [14] [15]. The calculated logarithm of the partition coefficient for GSK2656157 ranges from 2.4 to 3.19, representing a substantial reduction in lipophilicity compared to the predecessor compound GSK2606414, which exhibited a calculated logarithm of partition coefficient of 4.1 [4] [19]. This reduction in lipophilicity was a key design objective aimed at improving physical properties and pharmacokinetic behavior [4].
The topological polar surface area of GSK2656157 is 89.93 square Ångströms, with the molecule containing six hydrogen bond acceptors and one hydrogen bond donor [19]. The compound possesses three rotatable bonds, indicating moderate conformational flexibility [19]. These molecular descriptors fall within ranges generally considered favorable for oral drug bioavailability according to established pharmaceutical guidelines [4].
Solubility characteristics of GSK2656157 vary significantly depending on the solvent system employed [14] [15]. The compound demonstrates good solubility in dimethyl sulfoxide, with reported values ranging from 8.33 to 20.8 milligrams per milliliter depending on preparation conditions [14] [15]. In contrast, GSK2656157 is essentially insoluble in water and shows limited solubility in ethanol, with values ranging from insoluble to approximately 2.5 milligrams per milliliter [14] [15]. These solubility characteristics are consistent with the moderately lipophilic nature of the compound [4].
Table 3: Physicochemical Properties and LogP Analysis
Property | Value |
---|---|
Calculated LogP (cLogP) | 2.4-3.19 |
Topological Polar Surface Area (TPSA) (Ų) | 89.93 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 3 |
Solubility in DMSO (mg/mL) | 8.33-20.8 |
Solubility in Water | Insoluble |
Solubility in Ethanol | Insoluble to ≥2.5 |
Storage Temperature (°C) | -20 |
Physical Form | White to light yellow powder |
The physical form of GSK2656157 is described as a white to light yellow powder with recommended storage at minus 20 degrees Celsius to maintain stability [14] [16]. The compound requires protection from light and moisture during storage to prevent degradation [14] [15].
Comparative analysis of cytochrome P450 inhibition profiles demonstrates the beneficial impact of reduced lipophilicity on drug-drug interaction potential [4]. Unlike the predecessor compound GSK2606414, which broadly inhibited cytochrome P450 enzymes with submicromolar inhibition of CYP2C8, GSK2656157 displays significantly weaker inhibitory activity across the cytochrome P450 panel [4]. The inhibitory concentration values for all major cytochrome P450 isoforms exceeded 19 micromolar for GSK2656157, representing a substantial improvement in selectivity [4].